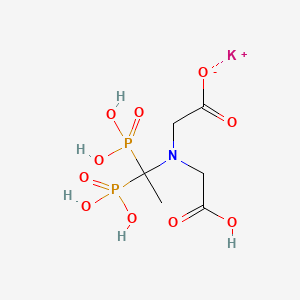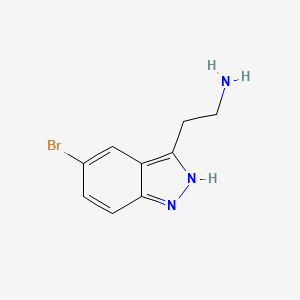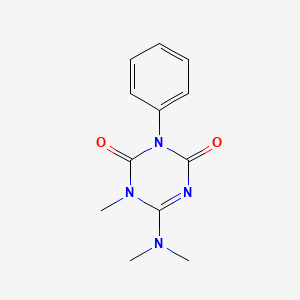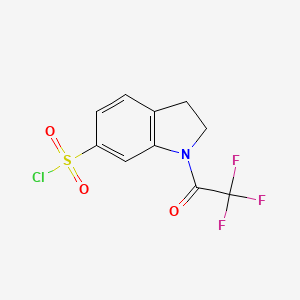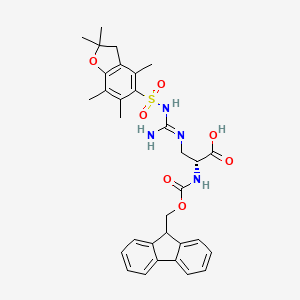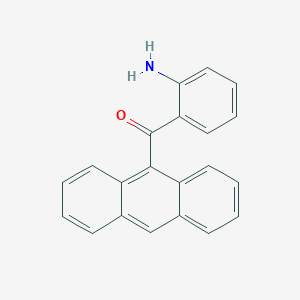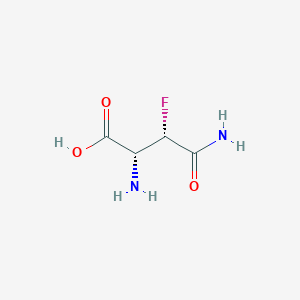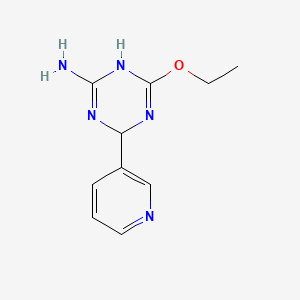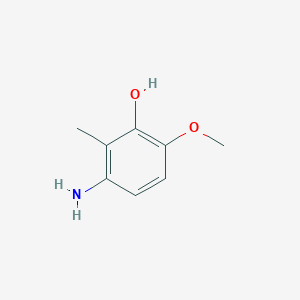
3-Amino-6-methoxy-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-methoxy-2-methylphenol is an aromatic organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methoxy-2-methylphenol can be achieved through several methods. One common approach involves the nitration of 2-methylphenol (o-cresol) followed by reduction and methylation. The nitration step introduces a nitro group, which is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst. The final step involves the methylation of the hydroxyl group to form the methoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and solvents plays a crucial role in the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce new functional groups onto the benzene ring.
Applications De Recherche Scientifique
3-Amino-6-methoxy-2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-6-methoxy-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylphenol (o-Cresol): A precursor in the synthesis of 3-Amino-6-methoxy-2-methylphenol.
3-Methylphenol (m-Cresol): Another isomer of cresol with different substitution patterns.
4-Methylphenol (p-Cresol): A para-substituted isomer of cresol.
Uniqueness
This compound is unique due to the specific combination of functional groups attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-amino-6-methoxy-2-methylphenol |
InChI |
InChI=1S/C8H11NO2/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4,10H,9H2,1-2H3 |
Clé InChI |
PPZUGOGASOUQHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
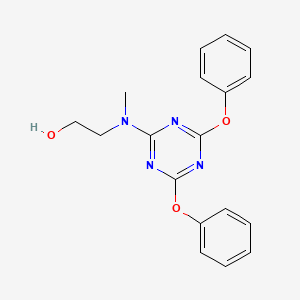
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
